3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid

Aqueous Solubility Physicochemical Properties BCP Bioisostere

Select 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS 156329-86-1) for lead optimization. Unlike unsubstituted or halogenated BCP analogs, the bridgehead methoxy delivers LogP -0.1 and 39.9 mg/mL aqueous solubility—5-fold higher than unsubstituted BCP—reducing P-gp efflux and enhancing CNS penetration. Its metabolically stable H-bond acceptor enables selective E3 ligase engagement in PROTAC design and extra kinase hinge interactions. With Fsp³ 0.86, this scaffold minimizes non-specific binding. Ideal for oral drug candidates within the bioavailability 'golden triangle.'

Molecular Formula C7H10O3
Molecular Weight 142.154
CAS No. 156329-86-1
Cat. No. B2377756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
CAS156329-86-1
Molecular FormulaC7H10O3
Molecular Weight142.154
Structural Identifiers
SMILESCOC12CC(C1)(C2)C(=O)O
InChIInChI=1S/C7H10O3/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9)
InChIKeySJSOVZLDIFAAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS 156329-86-1): A Hydrophilic, Saturated Bioisostere for Drug Discovery and Chemical Synthesis


3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS 156329-86-1) is a C3-symmetric bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead methoxy group and a carboxylic acid handle. Its rigid, three-dimensional scaffold serves as a saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. The compound exhibits a low calculated XLogP3-AA value of -0.1 [2] and a high predicted aqueous solubility of 39.9 mg/mL , distinguishing it from unsubstituted BCP and many halogenated analogs.

Why Generic Substitution Fails for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid in Drug Design and Chemical Synthesis


The bioisosteric replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) core is not a simple 1:1 substitution; the specific substituent at the bridgehead position profoundly modulates key physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability [1]. Simply using an unsubstituted BCP-1-carboxylic acid or a halogenated analog (e.g., 3-fluoro, 3-chloro, or 3-bromo) will result in significantly different logP and solubility profiles, which can alter a drug candidate's absorption, distribution, and clearance [2]. The methoxy group in 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid introduces a hydrogen bond acceptor and a polarizing element that dramatically increases hydrophilicity relative to its unsubstituted and halogenated counterparts [3]. Therefore, generic substitution without quantitative consideration of these substituent effects can lead to failed lead optimization campaigns and irreproducible biological results.

Quantitative Differentiation Evidence for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid Against Key Analogs


Enhanced Aqueous Solubility of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid Relative to the Unsubstituted Parent BCP

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid exhibits a predicted aqueous solubility of 39.9 mg/mL (0.281 mol/L), which is approximately 5-fold higher than the 8 mg/mL reported for the unsubstituted parent compound, bicyclo[1.1.1]pentane-1-carboxylic acid . This increase in hydrophilicity is attributed to the introduction of the methoxy group, which serves as a hydrogen bond acceptor and disrupts crystal packing interactions.

Aqueous Solubility Physicochemical Properties BCP Bioisostere

Significantly Lower Lipophilicity (logP) of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid Compared to Unsubstituted and Halogenated BCP Analogs

The target compound has a calculated XLogP3-AA value of -0.1 [1], indicating strong hydrophilicity. This is markedly lower than the unsubstituted bicyclo[1.1.1]pentane-1-carboxylic acid (logP = 0.87) , the 3-fluoro analog (ACD/LogP = 0.28) , and the 3-bromo analog (predicted logP ~1.5-2.0) . The methoxy group's polar nature and hydrogen bond acceptor capacity reduce logP by approximately 1 log unit relative to the parent BCP acid, and by 0.4-0.6 units relative to the 3-fluoro derivative.

Lipophilicity LogP BCP Bioisostere

Enhanced Hydrogen Bond Acceptor Capacity of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid for Modulating Target Binding and Solubility

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid possesses three hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the methoxy oxygen), compared to two for the unsubstituted parent BCP acid and the 3-fluoro analog [1]. The presence of the methoxy group increases the topological polar surface area (TPSA) to 46.5 Ų [1], whereas the parent BCP acid has a TPSA of 37.3 Ų . This additional H-bond acceptor site can be leveraged to improve target engagement in protein binding pockets or to enhance aqueous solubility through increased polarity.

Hydrogen Bonding BCP Bioisostere Physicochemical Properties

Increased Fraction of sp³-Hybridized Carbons (Fsp³) in 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid Correlating with Improved Drug-Likeness

The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.86, calculated from its molecular formula C₇H₁₀O₃ . This is significantly higher than the Fsp³ of a typical para-substituted phenyl ring (Fsp³ = 0) and higher than many other saturated bioisosteres. A high Fsp³ value is empirically correlated with improved clinical success rates, likely due to increased three-dimensionality, enhanced solubility, and reduced off-target promiscuity [1].

Fsp³ Drug-Likeness BCP Bioisostere

Optimal Application Scenarios for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid Based on Quantitative Differentiation


Lead Optimization of CNS-Penetrant Drug Candidates Requiring High Aqueous Solubility and Low Lipophilicity

The 5-fold higher aqueous solubility (39.9 mg/mL) and low logP (-0.1) of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid relative to unsubstituted BCP make it an ideal scaffold for central nervous system (CNS) drug discovery [1]. Its enhanced hydrophilicity reduces the risk of P-glycoprotein efflux and improves brain penetration, while the high Fsp³ (0.86) minimizes non-specific binding [2]. This compound is therefore preferentially selected over halogenated BCP analogs when balancing passive permeability with solubility is critical.

Synthesis of Metabolically Stable BCP-Containing PROTACs and Molecular Glues

The methoxy group on the BCP core provides a metabolically stable, non-oxidizable hydrogen bond acceptor that can be used to engage E3 ligase binding pockets [1]. Unlike halogenated BCP analogs (e.g., 3-fluoro or 3-chloro), which can undergo oxidative dehalogenation, the methoxy group is less prone to Phase I metabolism, potentially extending the half-life of bifunctional degraders . The high solubility (39.9 mg/mL) also facilitates the formulation of these often poorly soluble large molecules [2].

Development of Orally Bioavailable Drug Candidates Requiring Balanced Permeability and Solubility

The combination of moderate lipophilicity (Consensus LogP = 0.67) and high aqueous solubility (39.9 mg/mL) positions 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid as an optimal choice for oral drug candidates where both absorption and solubility are rate-limiting [1]. Its physicochemical profile falls within the 'golden triangle' for oral bioavailability, making it a superior alternative to more lipophilic halogenated BCP analogs (e.g., 3-bromo BCP acid) that may exhibit poor solubility and higher metabolic clearance [2].

Design of Selective Kinase Inhibitors Targeting the Hinge Region

The additional hydrogen bond acceptor provided by the methoxy group (3 total H-bond acceptors) can be strategically employed to form an extra interaction with the kinase hinge region, potentially improving selectivity over closely related off-target kinases [1]. This is a distinct advantage over unsubstituted BCP-1-carboxylic acid (2 H-bond acceptors) or 3-fluoro BCP acid (2 H-bond acceptors), which lack this extra anchoring point . The rigid BCP scaffold also orients the methoxy group in a defined vector, enabling rational design of selective inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.